molecular formula C23H24N2OS B11334711 4-[(3-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(3-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11334711
M. Wt: 376.5 g/mol
InChI Key: OSHNYKBFDXPQPJ-UHFFFAOYSA-N
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Description

4-[(3-Methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with the molecular formula C23H24N2OS . This compound features a unique structure that includes a cyclopenta[d]pyrimidin-2-one core, substituted with a 3-methylbenzylsulfanyl group and a 2-phenylethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[(3-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopenta[d]pyrimidin-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the 3-methylbenzylsulfanyl group: This step typically involves a nucleophilic substitution reaction where a suitable sulfanyl group is introduced to the core structure.

    Attachment of the 2-phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the phenylethyl group is attached to the core structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-[(3-Methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

4-[(3-Methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-[(3-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one include:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2OS

Molecular Weight

376.5 g/mol

IUPAC Name

4-[(3-methylphenyl)methylsulfanyl]-1-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C23H24N2OS/c1-17-7-5-10-19(15-17)16-27-22-20-11-6-12-21(20)25(23(26)24-22)14-13-18-8-3-2-4-9-18/h2-5,7-10,15H,6,11-14,16H2,1H3

InChI Key

OSHNYKBFDXPQPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)CCC4=CC=CC=C4

Origin of Product

United States

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